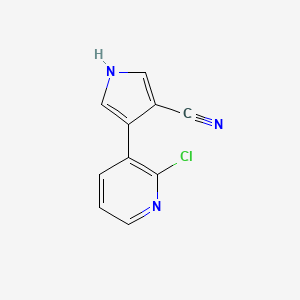
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrole ring with a cyano group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-chloropyridine with a suitable pyrrole derivative under specific conditions. One common method involves the use of organolithium reagents to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and Grignard reagents, typically in an anhydrous solvent like THF.
Oxidation: Reagents such as manganese dioxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Applications De Recherche Scientifique
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloropyridin-3-ylsulfonyl)morpholine
- 2-Chloro-4-pyridinyl)methanol
- 4-[(2-Chloropyridin-3-yl)carbonyl]morpholine
Uniqueness
4-(2-Chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyridine ring with a chlorine substituent and a pyrrole ring with a cyano group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
87388-69-0 |
|---|---|
Formule moléculaire |
C10H6ClN3 |
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
4-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-8(2-1-3-14-10)9-6-13-5-7(9)4-12/h1-3,5-6,13H |
Clé InChI |
JOBRHSXCBGAKNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C2=CNC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
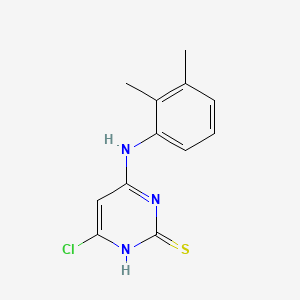




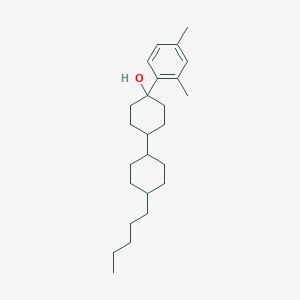


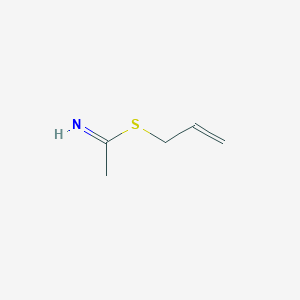
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
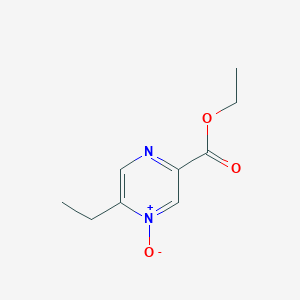

![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
